2-(2,6-DICHLORO-4-{[(5E)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
Overview
Description
2-(2,6-DICHLORO-4-{[(5E)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes dichlorophenoxy and diazinan-5-ylidene groups. It is known for its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DICHLORO-4-{[(5E)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves multiple steps, starting with the preparation of the dichlorophenoxy and diazinan-5-ylidene intermediates. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon. The final step involves the coupling of these intermediates under controlled temperature and pressure conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DICHLORO-4-{[(5E)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-(2,6-DICHLORO-4-{[(5E)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on cellular processes and its role as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-(2,6-DICHLORO-4-{[(5E)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
2,6-Dichlorophenoxyacetic acid: Another herbicide with a similar structure but distinct chemical properties.
2-(2,4-Dichloro-6-methyl-phenoxy)acetic acid: A compound with similar functional groups but different reactivity
Uniqueness
2-(2,6-DICHLORO-4-{[(5E)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is unique due to its complex structure and the presence of both dichlorophenoxy and diazinan-5-ylidene groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[2,6-dichloro-4-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O6/c20-13-7-10(8-14(21)16(13)29-9-15(24)25)6-12-17(26)22-19(28)23(18(12)27)11-4-2-1-3-5-11/h1-8H,9H2,(H,24,25)(H,22,26,28)/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAUIRPTPBNZTF-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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